![molecular formula C16H20ClN3OS2 B2378260 N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(methylthio)benzamide hydrochloride CAS No. 1327517-70-3](/img/structure/B2378260.png)
N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(methylthio)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(methylthio)benzamide hydrochloride is a useful research compound. Its molecular formula is C16H20ClN3OS2 and its molecular weight is 369.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Compounds related to N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(methylthio)benzamide hydrochloride have been investigated for their antimicrobial properties. For instance, a study by Bhuiyan et al. (2006) explored the synthesis of thienopyrimidine derivatives, some of which exhibited pronounced antimicrobial activity (Bhuiyan et al., 2006).
Biological Activity of Heterocyclic Compounds
Patel and Patel (2015) researched a series of heterocyclic compounds, including benzamide derivatives, which showed antibacterial and antifungal activities against various microorganisms (Patel & Patel, 2015). These findings indicate the potential of such compounds in addressing microbial resistance.
Antitumor and Antimicrobial Applications
Riyadh (2011) conducted a study on enaminones, including pyrazolylpyrimidine derivatives, showing cytotoxic effects against human cancer cell lines and antimicrobial activity. This suggests the potential of these compounds in cancer therapy and infection control (Riyadh, 2011).
Insecticidal Properties
Research by Fadda et al. (2017) focused on synthesizing heterocycles incorporating a thiadiazole moiety, which showed insecticidal properties against the cotton leafworm. This indicates potential agricultural applications (Fadda et al., 2017).
Anticonvulsant Activities
A study by Wang et al. (2019) on 7-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivatives, which are structurally related, demonstrated significant anticonvulsant activities. This highlights the potential of these compounds in neurological disorders (Wang et al., 2019).
Mechanism of Action
Target of Action
It is used as a reagent for the synthesis of n-(2-acylaminoaryl or 2-acylamino heterocyclic methyl) thiazole-2-carboxamide derivatives . These derivatives are known to exhibit antithrombotic activity , suggesting that the compound may interact with proteins involved in blood coagulation.
Mode of Action
Based on its use in the synthesis of antithrombotic agents , it can be inferred that it may inhibit enzymes or proteins involved in the coagulation cascade, thereby preventing the formation of blood clots.
properties
IUPAC Name |
N-(5-ethyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-methylsulfanylbenzamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS2.ClH/c1-3-19-9-8-13-14(10-19)22-16(17-13)18-15(20)11-4-6-12(21-2)7-5-11;/h4-7H,3,8-10H2,1-2H3,(H,17,18,20);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTNSKXQCFYPKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)SC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


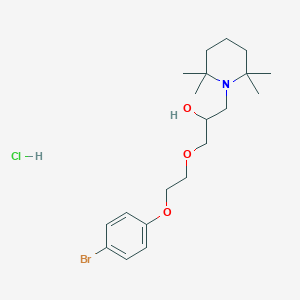
![1-Methyl-1-azaspiro[4.4]nonan-3-amine](/img/structure/B2378179.png)
![(E)-2-amino-N-(sec-butyl)-1-((3,4-dihydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2378183.png)
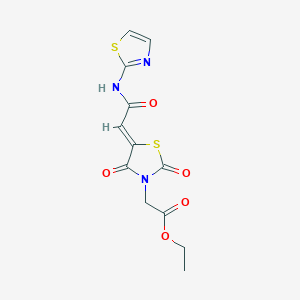
![2-Chloro-N-[(1-methyl-2-thiophen-2-ylpiperidin-3-yl)methyl]propanamide](/img/structure/B2378187.png)
![8-Chloro-4-cyclohex-3-en-1-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-ol](/img/structure/B2378188.png)
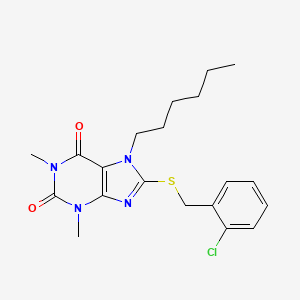
![N-[11-({7-(3,5-difluoropyridin-2-yl)-2-methyl-10-[(methylsulfonyl)methyl]-3-oxo-3,4,6,7-tetrahydro-2H-2,4,7-triazadibenzo[cd,f]azulene-9-carbonyl}amino)undecanoyl]-3-methyl-L-valyl-(4R)-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}-L-prolinamide](/img/structure/B2378190.png)
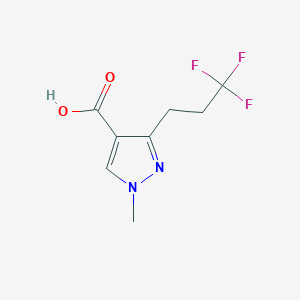
![Methyl (1S,2R,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride](/img/structure/B2378194.png)
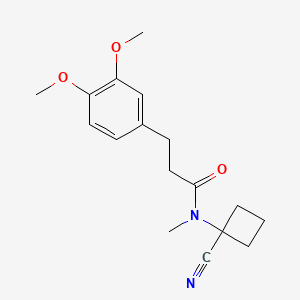
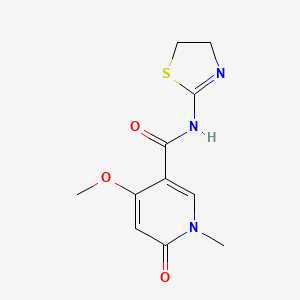
![N-(4-acetamidophenyl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2378200.png)